

Application Notes and Protocols for RTI-336 in Drug Discrimination Studies

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Compound of Interest

Compound Name: *Rti-336*

Cat. No.: *B1680157*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **RTI-336**, a potent and selective dopamine transporter (DAT) inhibitor, in drug discrimination studies in rodents. The provided protocols and data are intended to guide researchers in designing and interpreting experiments to evaluate the stimulus properties of **RTI-336** and similar compounds.

Introduction

Drug discrimination is a behavioral pharmacology procedure used to assess the subjective effects of drugs. Animals are trained to recognize the interoceptive stimuli produced by a specific drug and to make a differential response to receive a reward. This paradigm is crucial for understanding the neuropharmacological mechanisms of drug action and for predicting the abuse potential of novel compounds. **RTI-336**, a phenyltropane derivative, has been investigated as a potential pharmacotherapy for cocaine addiction.^[1] Its discriminative stimulus properties are therefore of significant interest.

It is important to note that the discriminative stimulus effects of **RTI-336** appear to be species-dependent. While studies in mice have shown that **RTI-336** fully substitutes for cocaine, research in rats has indicated a lack of substitution.^[2] These application notes will present data from studies in mice and discuss the conflicting findings in rats.

Mechanism of Action: Dopamine Transporter Inhibition

RTI-336 exerts its effects primarily by binding to and blocking the dopamine transporter (DAT). [3][4] The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating its signaling. By inhibiting the DAT, **RTI-336** increases the extracellular concentration and duration of action of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission. This mechanism is shared with cocaine, which is why **RTI-336** has been evaluated for its cocaine-like subjective effects.[4]

Experimental Protocols

Protocol 1: Two-Lever Drug Discrimination Training (Adapted from Hiranita et al., 2014)

This protocol describes a standard two-lever food-reinforcement procedure to train rodents to discriminate a drug from a vehicle.

1. Subjects:

- Male Swiss-Webster mice (or rat strain of choice, e.g., Sprague-Dawley, Wistar).
- Animals should be housed individually and maintained on a restricted diet to ensure motivation for the food reward. Body weight should be maintained at approximately 85-90% of their free-feeding weight.
- Water is available ad libitum in the home cage.

2. Apparatus:

- Standard operant conditioning chambers equipped with two response levers, a stimulus light above each lever, and a food pellet dispenser.
- The chambers should be housed in sound-attenuating cubicles with ventilation fans to mask external noise.

3. Preliminary Training (Lever Press Training):

- Naive animals are first trained to press either lever for a food reward (e.g., 20-mg sucrose pellets) on a continuous reinforcement schedule (Fixed Ratio 1, FR1), where every lever press results in a reward.
- Once lever pressing is reliably established, the response requirement is gradually increased to a Fixed Ratio 10 (FR10) schedule, where 10 lever presses are required for each reward.

4. Discrimination Training:

- Animals are trained to discriminate between an intraperitoneal (i.p.) injection of cocaine (e.g., 10 mg/kg) and an i.p. injection of saline.
- On days when cocaine is administered (typically 5-15 minutes before the session), responses on only one lever (the "drug-appropriate" lever) are reinforced.
- On days when saline is administered, responses on the other lever (the "saline-appropriate" lever) are reinforced.
- Training sessions are conducted daily, with the drug and vehicle conditions alternating in a double-alternation sequence (e.g., Drug, Drug, Saline, Saline...).
- A training session typically lasts for 15-30 minutes.
- Criterion for successful discrimination: The animal must make at least 80-90% of its total responses on the correct lever before the delivery of the first reinforcer for at least 8 out of 10 consecutive sessions.

5. Substitution Testing:

- Once the discrimination criterion is met, substitution tests with **RTI-336** can begin.
- Various doses of **RTI-336** are administered i.p. prior to the test session (e.g., 5 or 60 minutes pre-session).
- During test sessions, responses on either lever are recorded but not reinforced (extinction conditions) to avoid influencing the animal's choice.
- Test sessions are typically shorter than training sessions (e.g., 10-15 minutes).

- A test session for a novel compound is typically interspersed between several training days to ensure the baseline discrimination is maintained.
- Data collected includes the percentage of responses on the drug-appropriate lever and the overall response rate.
- Full substitution is generally defined as $\geq 80\%$ of responses on the drug-appropriate lever. Partial substitution is defined as 20-79% drug-appropriate responding. No substitution is $< 20\%$ drug-appropriate responding.

Data Presentation

The following tables summarize the quantitative data from a drug discrimination study in which mice were trained to discriminate 10 mg/kg cocaine from saline.

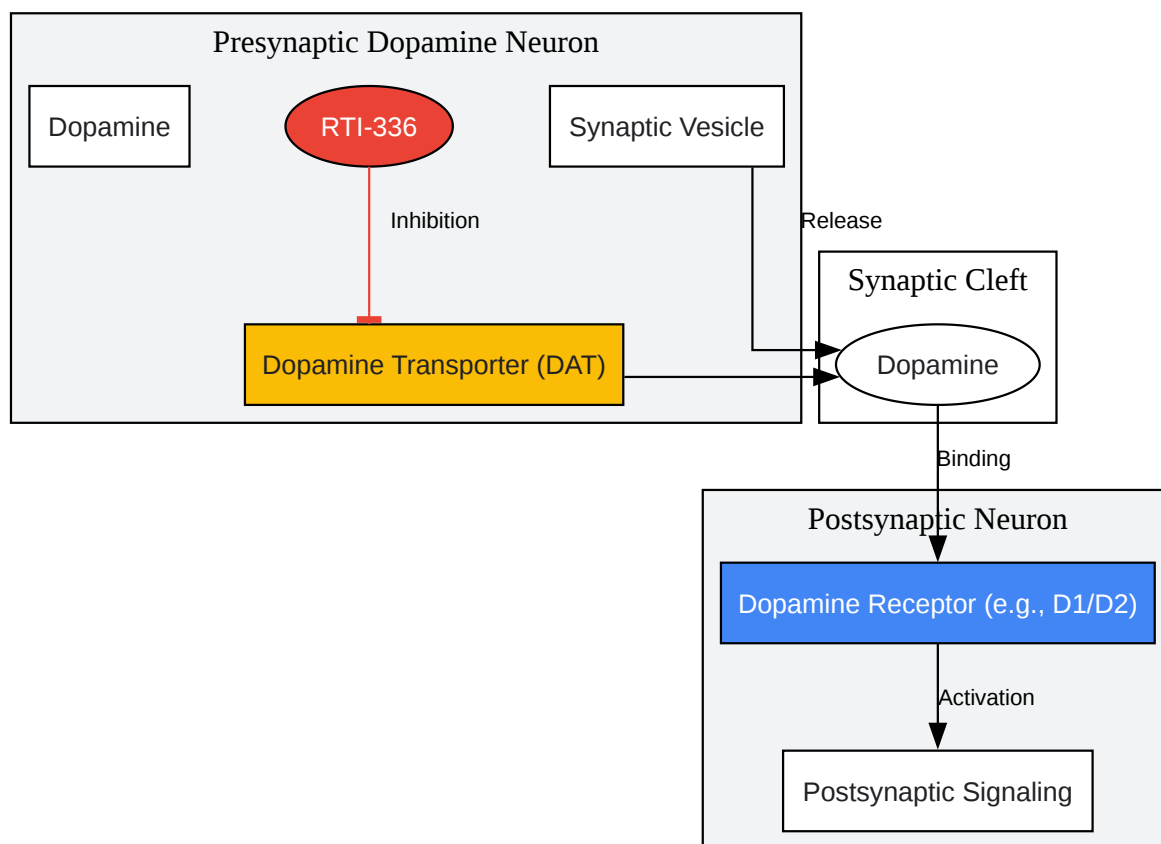
Drug	Pretreatment Time (min)	Dose (mg/kg, i.p.)	Cocaine-Appropriate Responding (%)	Response Rate (% of Control)	Reference
Saline	5	-	8.5 ± 2.1	100	(Hiranita et al., 2014)[5] [6]
Cocaine	5	1.0	35.2 ± 10.5	102.3 ± 8.7	(Hiranita et al., 2014)[5] [6]
Cocaine	5	3.0	75.1 ± 9.8	115.4 ± 12.1	(Hiranita et al., 2014)[5] [6]
Cocaine	5	10.0	95.3 ± 1.9	98.7 ± 11.2	(Hiranita et al., 2014)[5] [6]
RTI-336	5	1.0	25.6 ± 8.4	105.1 ± 10.3	(Hiranita et al., 2014)[5] [6]
RTI-336	5	3.0	68.9 ± 11.2	99.8 ± 13.5	(Hiranita et al., 2014)[5] [6]
RTI-336	5	10.0	92.4 ± 3.7	85.2 ± 15.6	(Hiranita et al., 2014)[5] [6]
RTI-336	60	3.0	45.1 ± 12.1	110.2 ± 9.8	(Hiranita et al., 2014)[5] [6]
RTI-336	60	10.0	88.7 ± 5.4	95.6 ± 12.4	(Hiranita et al., 2014)[5] [6]

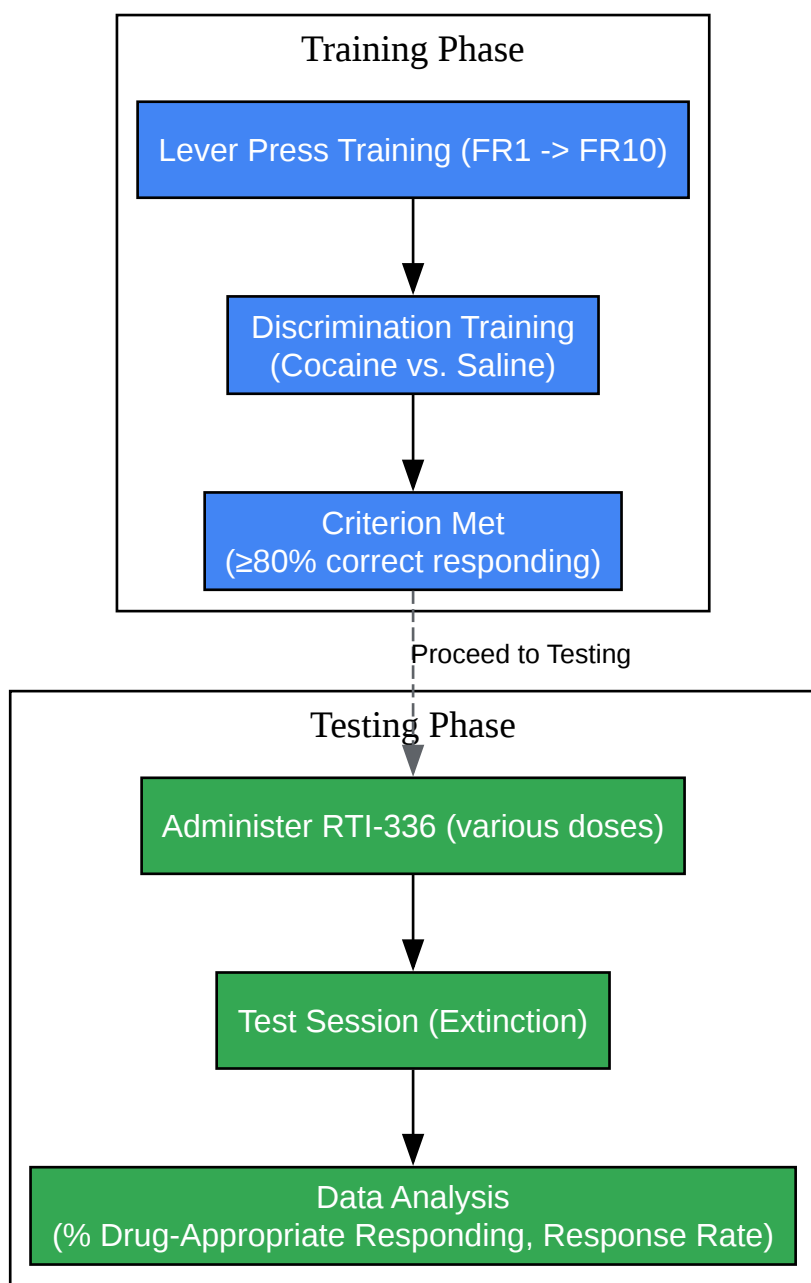
RTI-336	60	30.0	96.1 ± 2.3	70.3 ± 18.9	(Hiranita et al., 2014)[5] [6]
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Data are presented as mean ± S.E.M.

Note on Conflicting Data in Rats: A study by Haile and colleagues (2005) found that in both Lewis and Fischer 344 inbred rat strains, **RTI-336** did not substitute for the discriminative stimulus effects of cocaine.[2] This highlights a potential species difference in the subjective effects of **RTI-336** and underscores the importance of careful species and strain selection in drug discrimination studies.

Visualizations





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